
1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
準備方法
The synthesis of 1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide involves multiple steps, each requiring specific reaction conditions
Benzimidazole Core Formation: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Pyridinyl Substitution:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridinyl and benzimidazole rings may interact with enzymes or receptors through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the core structure, leading to different chemical and biological properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazole-pyridine structure but include a bromine substituent, which can significantly alter their reactivity and applications.
The uniqueness of 1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
特性
CAS番号 |
852955-74-9 |
|---|---|
分子式 |
C16H18N4O2S |
分子量 |
330.4 g/mol |
IUPAC名 |
1-ethyl-N,N-dimethyl-2-pyridin-3-ylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3 |
InChIキー |
JCYPCAGOSZOZKZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)

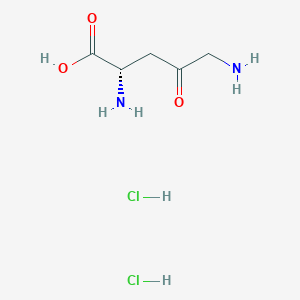
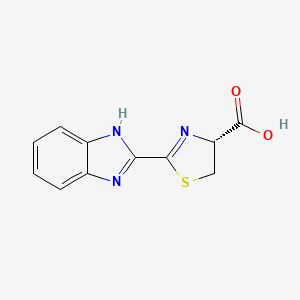


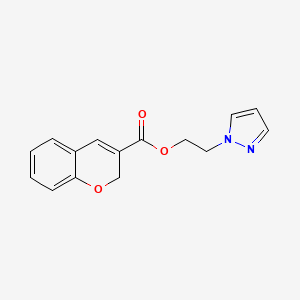
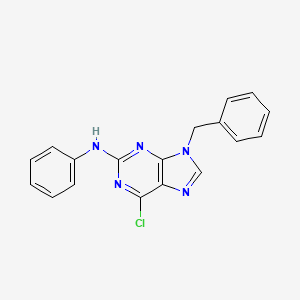
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
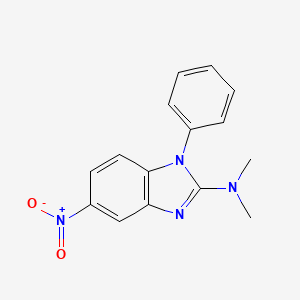

![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
